![molecular formula C17H19ClN2O3S B4422861 1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4422861.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves linear bi-step approaches, coupling reactions, and subsequent modifications. For instance, a linear synthesis involving the coupling of 2-furyl(1-piperazinyl)methanone with dichloro-hydroxybenzenesulfonyl chloride under dynamic pH control in an aqueous alkaline medium has been detailed, demonstrating a methodology that could be adapted for the synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through single crystal X-ray diffraction studies, which shed light on the conformation and bonding within the molecule. Compounds with similar structures have been shown to adopt specific conformations that significantly influence their reactivity and interactions (Kumara et al., 2017).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including aminolysis and substitution reactions, which are critical for modifying the compound for specific therapeutic activities. Kinetic studies on similar compounds provide insight into reaction mechanisms and the influence of substituents on reactivity (Castro et al., 2001).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, crystallinity, and phase behavior, are essential for their application in pharmaceutical formulations. Techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements have been employed to investigate these properties, offering a comprehensive understanding of how structural variations affect physical characteristics (Prabavathi et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity, stability, and interaction with biological targets, are pivotal for their therapeutic potential. Studies on related compounds have demonstrated significant activity against various enzymes and receptors, highlighting the importance of understanding these interactions for drug development (Borrmann et al., 2009).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-16-4-2-3-15(13-16)19-9-11-20(12-10-19)24(21,22)17-7-5-14(18)6-8-17/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBYJLNKKRCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



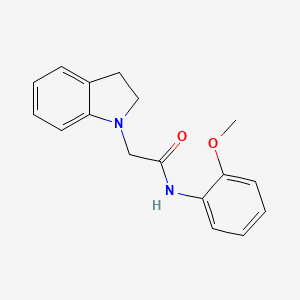
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4422803.png)

![2-[(4-methylbenzyl)thio]pyrimidine](/img/structure/B4422825.png)
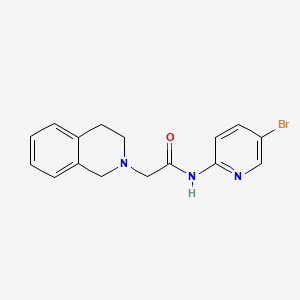
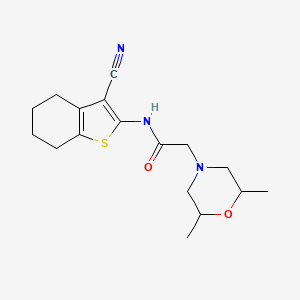
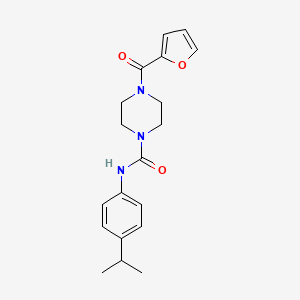
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4422841.png)
![4-butyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4422846.png)
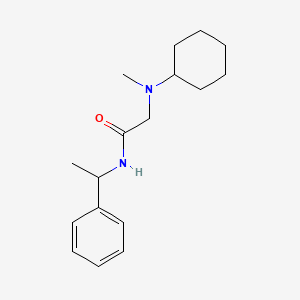



![N-(3,5-dimethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422879.png)